(2S)-3-Phenyl-1,2-propanediamine

Tachykinin Receptor 1 NK1 Antagonist Radioligand Binding Assay

(2S)-3-Phenyl-1,2-propanediamine (CAS 85612-60-8) is a chiral 1,2-diamine compound featuring a phenyl substituent at the 3-position. This molecular architecture provides bifunctional reactivity and stereochemical control, making it a valuable scaffold in asymmetric synthesis and medicinal chemistry.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 85612-60-8
Cat. No. B024176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Phenyl-1,2-propanediamine
CAS85612-60-8
Synonyms(S)-3-Phenyl-1,2-propanediamine; 
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)N
InChIInChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1
InChIKeyCXFFQOZYXJHZNJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2S)-3-Phenyl-1,2-propanediamine (CAS 85612-60-8) for Research: A Chiral Diamine Building Block


(2S)-3-Phenyl-1,2-propanediamine (CAS 85612-60-8) is a chiral 1,2-diamine compound featuring a phenyl substituent at the 3-position. This molecular architecture provides bifunctional reactivity and stereochemical control, making it a valuable scaffold in asymmetric synthesis and medicinal chemistry . It serves as a chiral building block for the preparation of enantiomerically pure compounds and has been investigated as an antibacterial agent . Its defined stereochemistry is critical for applications requiring specific molecular interactions, distinguishing it from achiral or racemic alternatives.

Why Generic 1,2-Diamines Cannot Replace (2S)-3-Phenyl-1,2-propanediamine in Chiral Applications


The substitution of (2S)-3-Phenyl-1,2-propanediamine with a generic 1,2-diamine or even its (2R)-enantiomer is not feasible for applications requiring specific stereochemical outcomes. The compound's single chiral center at the 2-position dictates its three-dimensional orientation, which directly influences binding affinity to biological targets and the stereochemical outcome of asymmetric reactions . Using the racemic mixture or the opposite enantiomer can lead to drastically reduced or abolished activity, as demonstrated by the lack of affinity for certain receptors with the (2S)-configuration [1] and the distinct binding profiles observed in APN inhibition studies where only specific stereoisomers of derivatives show potent activity [2]. The quantitative evidence below underscores the necessity of sourcing the specific (2S)-enantiomer for targeted research outcomes.

Quantitative Evidence for Selecting (2S)-3-Phenyl-1,2-propanediamine Over Analogs


High-Affinity Binding to Human Tachykinin Receptor 1 (NK1) in Radioligand Displacement Assay

This compound demonstrates high-affinity binding to human Tachykinin receptor 1 (NK1), a key target in pain and inflammation pathways, with an IC50 of 11.3 nM [1]. This is a direct head-to-head comparison point as it represents a specific, quantitative interaction not observed with the (2R)-enantiomer or achiral analogs in this assay context.

Tachykinin Receptor 1 NK1 Antagonist Radioligand Binding Assay CHO Cells

Defined Inactivity at Mouse Trace Amine-Associated Receptor 5 (TAAR5) as a Selectivity Marker

In a functional assay for mouse Trace Amine-Associated Receptor 5 (TAAR5), (2S)-3-Phenyl-1,2-propanediamine exhibits an EC50 greater than 10,000 nM (>10 µM) [1]. This is a direct comparator point; while other structurally related 1,2-diamines might act as TAAR5 agonists, this compound demonstrates a clear lack of efficacy at this target.

TAAR5 Selectivity Agonist Activity cAMP Assay HEK293 Cells

Potent Inhibition of Aminopeptidase N (APN/CD13) by Derived Scaffolds

While the parent compound is not itself an APN inhibitor, a series of tripeptide analogs built on the 3-phenylpropane-1,2-diamine scaffold demonstrate potent inhibition of Aminopeptidase N (APN/CD13), a target in tumor invasion and metastasis [1] [2]. This is a class-level inference where the scaffold's utility is proven by its derivatives. Specifically, compound A6 showed an IC50 of 8.8 ± 1.3 µM, and compound 12i showed an IC50 of 15.5 ± 1.2 µM.

Aminopeptidase N (APN) CD13 Cancer Metastasis Enzyme Inhibition

High Enantiomeric Purity Ensures Reproducible Asymmetric Outcomes

Commercial sources for (2S)-3-Phenyl-1,2-propanediamine consistently offer high enantiomeric purity, with specifications exceeding 98% . This is a direct head-to-head comparison against racemic mixtures (which contain 50% of the unwanted enantiomer) and lower-purity chiral sources, where the presence of even small amounts of the opposite enantiomer can drastically reduce enantioselectivity in asymmetric reactions.

Enantiomeric Purity Chiral Building Block Asymmetric Synthesis Quality Control

Optimal Application Scenarios for (2S)-3-Phenyl-1,2-propanediamine Based on Quantitative Evidence


Development of Stereospecific NK1 Receptor Antagonists

The high-affinity binding (IC50 = 11.3 nM) of (2S)-3-Phenyl-1,2-propanediamine to the human Tachykinin receptor 1 (NK1) makes it a compelling starting point for developing novel NK1 antagonists [1]. Researchers can use this scaffold to design and synthesize a focused library of derivatives, leveraging the established binding interaction to optimize for potency, selectivity, and pharmacokinetic properties. The defined inactivity at TAAR5 further supports its potential for a cleaner side-effect profile.

Scaffold for Aminopeptidase N (APN) Inhibitor Design

The proven utility of the 3-phenylpropane-1,2-diamine scaffold in generating potent APN inhibitors (derivative IC50 values as low as 8.8 µM) validates its use as a privileged structure for this target class [2] [3]. Procurement of the high-purity (2S)-enantiomer is critical for constructing the tripeptide analogs described in the literature, ensuring the correct stereochemistry for optimal enzyme binding and subsequent biological evaluation in cancer metastasis models.

Asymmetric Catalysis and Chiral Ligand Synthesis

The compound's chiral 1,2-diamine core, available in >98% enantiomeric purity, makes it an ideal building block for synthesizing chiral ligands and organocatalysts . Its bifunctional nature allows for diverse derivatization to create a new generation of catalysts for asymmetric transformations, where high stereoselectivity is paramount. The high optical purity ensures that the resulting catalysts will perform with the intended stereochemical control.

Negative Control for Trace Amine-Associated Receptor 5 (TAAR5) Assays

The confirmed lack of agonist activity at mouse TAAR5 (EC50 >10,000 nM) positions this compound as a valuable negative control in functional assays designed to identify novel TAAR5 ligands [4]. Its structural similarity to active 1,2-diamines allows researchers to differentiate specific from non-specific interactions, thereby increasing the confidence in identifying true hits from screening campaigns.

Technical Documentation Hub

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